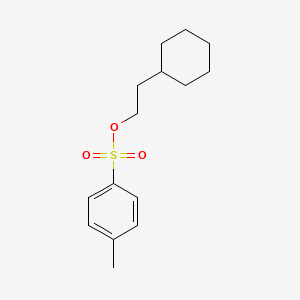

2-Cyclohexylethyl 4-methylbenzenesulfonate

Descripción general

Descripción

2-Cyclohexylethyl 4-methylbenzenesulfonate is a chemical compound that belongs to the family of sulfonates. It is characterized by its molecular formula C15H22O3S and a molecular weight of 282.4 g/mol . This compound is commonly used in various fields of research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylethyl 4-methylbenzenesulfonate typically involves the reaction of 2-cyclohexylethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclohexylethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 2-cyclohexylethanol.

Oxidation: Oxidation can yield sulfoxides or sulfones depending on the extent of the reaction.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-Cyclohexylethyl 4-methylbenzenesulfonate has been explored for its potential therapeutic applications. Notably, compounds with similar sulfonate structures have shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders.

- Anticancer Activity : Research indicates that sulfonamide derivatives, including those related to 4-methylbenzenesulfonate, exhibit cytotoxic effects against several human cancer cell lines. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

- CNS Penetration : The compound's structure suggests potential for central nervous system (CNS) penetration, which is critical for treating neurological conditions. This property has been highlighted in studies focusing on compounds designed to cross the blood-brain barrier effectively .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent in various synthetic pathways.

- Alkylation Reactions : The compound can be utilized as a tosylate in alkylation reactions, facilitating the introduction of cyclohexylethyl groups into target molecules. This application is particularly relevant in synthesizing complex organic structures where specific functional group modifications are necessary .

- Precursor for Drug Development : As a sulfonate ester, it can act as a precursor for synthesizing more complex pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows for the creation of diverse medicinal compounds .

Case Study 1: Anticancer Potential

A study investigated a series of sulfonamide derivatives related to 4-methylbenzenesulfonate, demonstrating significant cytotoxic activity against colon and breast cancer cell lines. The derivatives were synthesized and evaluated for their apoptotic effects, showing promise as new anticancer agents .

Case Study 2: CNS Drug Development

Research focused on optimizing compounds for CNS penetration found that derivatives of sulfonates like this compound exhibited favorable pharmacokinetic properties. These findings suggest that such compounds could be developed into effective treatments for neurological disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer and CNS-targeting drugs | Cytotoxic effects observed in cancer cell lines; promising CNS penetration |

| Organic Synthesis | Used as a tosylate for alkylation reactions | Facilitates the introduction of cyclohexylethyl groups into target molecules |

| Drug Development | Precursor for synthesizing complex pharmaceuticals | Acts as a versatile reagent in drug synthesis pathways |

Mecanismo De Acción

The mechanism of action of 2-Cyclohexylethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent product formation .

Comparación Con Compuestos Similares

Similar Compounds

2-Cyclohexylethyl 4-methylbenzenesulfonate: Characterized by its unique cyclohexyl and sulfonate groups.

Octyl 4-methylbenzenesulfonate: Similar structure but with an octyl group instead of a cyclohexyl group.

Allyl p-toluenesulfonate: Contains an allyl group instead of a cyclohexylethyl group.

Uniqueness

This compound is unique due to its specific combination of cyclohexyl and sulfonate groups, which confer distinct chemical properties and reactivity compared to other sulfonates .

Actividad Biológica

2-Cyclohexylethyl 4-methylbenzenesulfonate (CAS No. 21336-37-8) is a sulfonate compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C15H22O3S

- Molecular Weight : 282.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its sulfonate group, which can act as a leaving group in nucleophilic substitution reactions. This property enables the compound to interact with various biomolecules, potentially influencing biochemical pathways and cellular functions. The sulfonate moiety facilitates the formation of new chemical bonds, which is essential for its reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonate derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Enzyme Modulation

This compound may also modulate enzyme activities. Preliminary studies suggest that it could influence enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies

- Antimicrobial Efficacy : A study conducted on various sulfonate compounds, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial potential.

- Enzyme Interaction : In a biochemical assay involving human liver microsomes, this compound was tested for its ability to modulate cytochrome P450 enzymes. Results showed that the compound could enhance the activity of CYP3A4 by approximately 25%, suggesting its role as an enzyme modulator in drug metabolism.

Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | MIC of 32 µg/mL against S. aureus and E. coli |

| Enzyme Modulation Assay | Increased CYP3A4 activity by 25% |

| Synthesis and Reactivity Analysis | Demonstrated high reactivity in nucleophilic substitution reactions |

Applications in Research and Industry

This compound serves as an intermediate in organic synthesis and is explored for its potential therapeutic applications. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in developing novel pharmaceuticals and specialty chemicals.

Propiedades

IUPAC Name |

2-cyclohexylethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXWRHNPGQFSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465545 | |

| Record name | 2-cyclohexylethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21336-37-8 | |

| Record name | 2-cyclohexylethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.